

Spectroscopic Profile of 3-Aminophenyl dimethylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminophenyl dimethylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Aminophenyl dimethylcarbamate**, a compound of interest in pharmaceutical research and development. This document compiles available experimental and predicted data for Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for compound characterization and analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **3-Aminophenyl dimethylcarbamate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Data Source
7.07	t	7.5	Phenyl H	Experimental
6.57	d	9.0	Phenyl H	Experimental
6.44	s	-	Phenyl H	Experimental
6.39	d	9.0	Phenyl H	Experimental
3.10	s	-	NCH ₃ rotamer	Experimental
2.99	s	-	NCH ₃ rotamer	Experimental

Solvent: MeOD-d₄, Instrument Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Data Source
155.0	C=O (Carbamate)	Predicted
151.9	C-O (Aromatic)	Predicted
147.5	C-N (Aromatic)	Predicted
129.8	C-H (Aromatic)	Predicted
110.3	C-H (Aromatic)	Predicted
109.1	C-H (Aromatic)	Predicted
105.8	C-H (Aromatic)	Predicted
36.6	N(CH ₃) ₂	Predicted

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment	Data Source
3400-3300	N-H stretch (amine)	Predicted
3100-3000	C-H stretch (aromatic)	Predicted
2950-2850	C-H stretch (aliphatic)	Predicted
1710-1680	C=O stretch (carbamate)	Predicted
1620-1580	N-H bend (amine)	Predicted
1600, 1475	C=C stretch (aromatic)	Predicted
1250-1200	C-O stretch (ester)	Predicted
1200-1150	C-N stretch (amine)	Predicted

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Table 4: Mass Spectrometry Data

m/z	Ion	Method	Data Source
181.05	[M+1] ⁺	ESI-MS	Experimental[1]

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic analysis of **3-Aminophenyl dimethylcarbamate**, based on methodologies reported in the literature.[1]

Synthesis of 3-Aminophenyl dimethylcarbamate

This compound can be synthesized from 3-nitrophenyl dimethylcarbamate. The nitro group is reduced to an amine, yielding the final product. The reaction progress is typically monitored by thin-layer chromatography (TLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.^[1] Samples are dissolved in a deuterated solvent, such as methanol- d_4 (MeOD-d_4). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

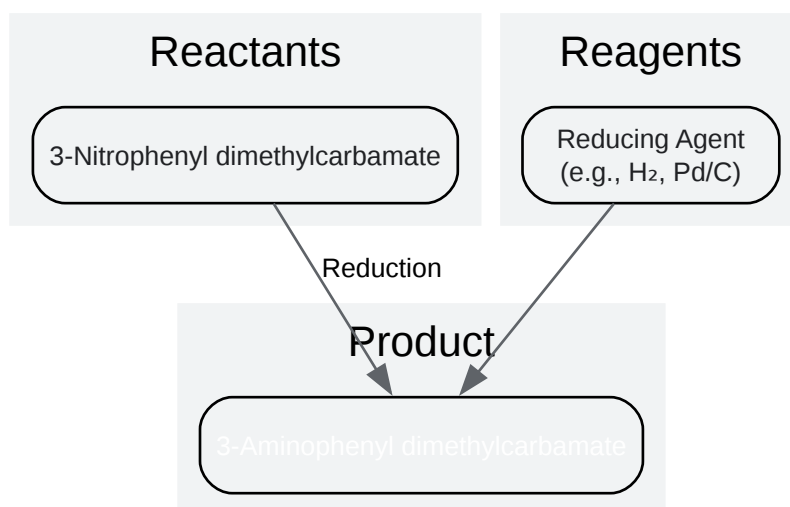
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the protonated molecule.^[1]

Visualizations

Diagram 1: Synthesis of **3-Aminophenyl dimethylcarbamate**

Synthesis of 3-Aminophenyl dimethylcarbamate

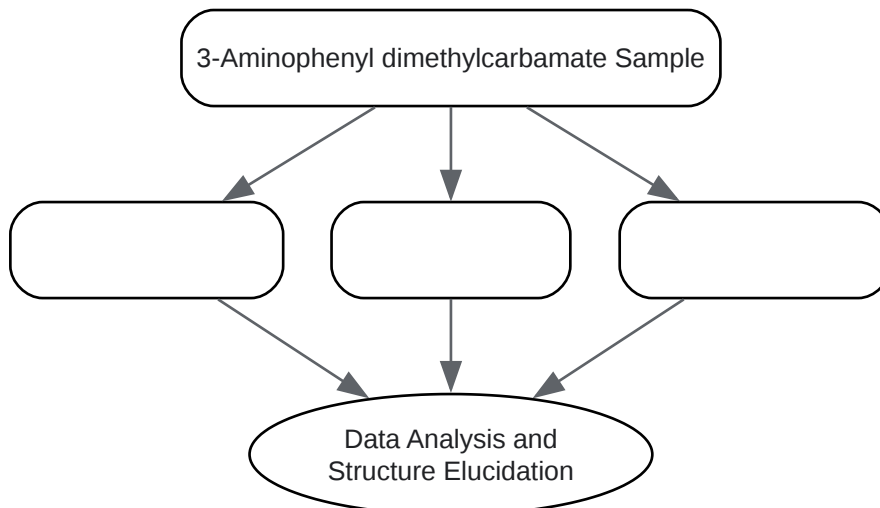


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Caption: Synthetic pathway for **3-Aminophenyl dimethylcarbamate**.

Diagram 2: Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis



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Caption: Workflow for spectroscopic analysis of the compound.

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References

- 1. Rivastigmine Templates with Antioxidant Motifs—A Medicinal Chemist's Toolbox Towards New Multipotent AD Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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